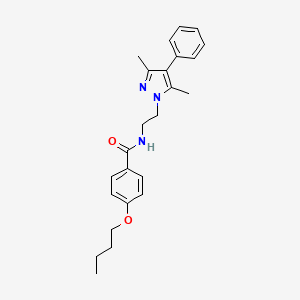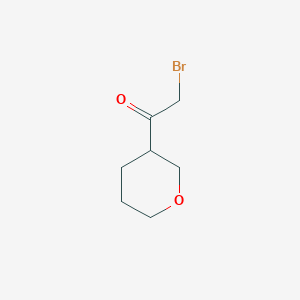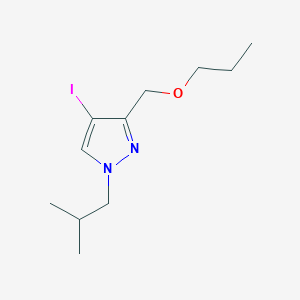
2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a dichlorophenoxy group and an isoxazolyl group attached to an acetamide backbone. It is primarily used in agricultural chemistry as a herbicide due to its ability to inhibit the growth of broadleaf weeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide typically involves the following steps:
Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 2,4-dichlorophenoxyacetic acid: 2,4-dichlorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2,4-dichlorophenoxyacetic acid.
Synthesis of isoxazole derivative: Isoxazole derivatives can be synthesized through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Coupling reaction: The final step involves the coupling of 2,4-dichlorophenoxyacetic acid with the isoxazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine derivative.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxyacetic acid derivatives.
Biology: Investigated for its effects on plant growth and development, particularly in the context of herbicide action.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Employed in the formulation of herbicides for agricultural use.
Wirkmechanismus
The herbicidal activity of 2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide is primarily due to its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, it disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid structure but lacking the isoxazolyl group.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar mode of action but different substituents on the phenoxy ring.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with herbicidal properties.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide is unique due to the presence of the isoxazolyl group, which may confer additional biological activity or specificity compared to other phenoxyacetic acid derivatives. This structural feature can influence its binding affinity to auxin receptors and its overall herbicidal efficacy.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-1-2-10(9(13)3-7)17-6-11(16)15-8-4-14-18-5-8/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIHHLXALSXYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2740104.png)
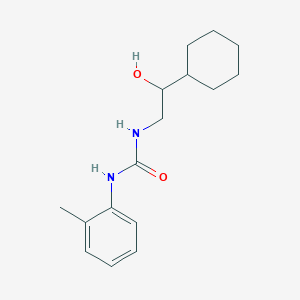

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740111.png)
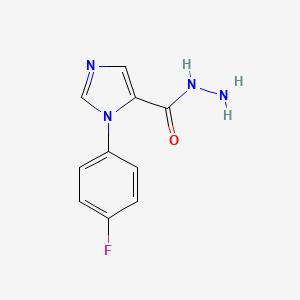
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide](/img/structure/B2740113.png)
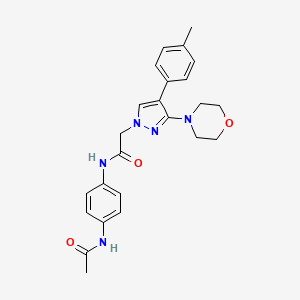
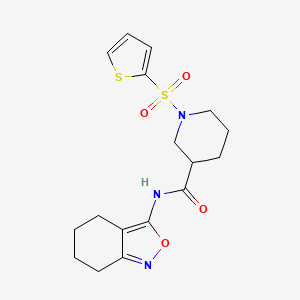
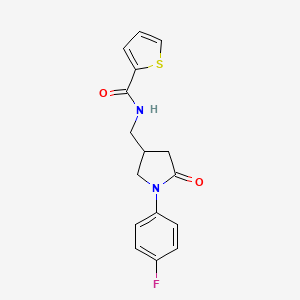
![8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2740119.png)
